N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide
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Overview
Description
N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide is a complex organic compound with a molecular formula of C26H43NO3 This compound is known for its unique structure, which includes a phenylacetyl group and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenylacetyl group: This step involves the acylation of a phenyl group with acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride.
Attachment of the aliphatic chain: The long aliphatic chain is introduced through a series of reactions, including alkylation and reduction.
Coupling with the hydroxy-methoxyphenyl group: The final step involves coupling the phenylacetyl group with the hydroxy-methoxyphenyl group using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide can be compared with other similar compounds, such as:
Capsaicin: Known for its pungent properties and use in pain relief.
Olvanil: A synthetic analog of capsaicin with similar biological activities.
Nonivamide: Another capsaicin analog used in various applications, including as a flavoring agent and in topical pain relief products.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C34H49NO4 |
---|---|
Molecular Weight |
535.8 g/mol |
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide |
InChI |
InChI=1S/C34H49NO4/c1-3-4-5-15-20-30(32(37)25-28-18-13-12-14-19-28)21-16-10-8-6-7-9-11-17-22-34(38)35-27-29-23-24-31(36)33(26-29)39-2/h10,12-14,16,18-19,23-24,26,30,36H,3-9,11,15,17,20-22,25,27H2,1-2H3,(H,35,38) |
InChI Key |
STBVSPCCKFGBHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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